

FT-IR spectrum of 3,5-Dimethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906

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An FT-IR Spectroscopy-Based Comparative Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde and Structurally Related Aromatic Aldehydes

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of **3,5-dimethyl-4-hydroxybenzaldehyde** with other structurally similar aromatic aldehydes, namely vanillin, syringaldehyde, and p-anisaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their unique vibrational spectroscopic fingerprints.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of an organic molecule provides valuable information about its functional groups and overall structure. In the case of **3,5-dimethyl-4-hydroxybenzaldehyde** and its analogs, the key spectral regions of interest include the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C and C-H) vibrations. The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the aromatic ring.

Below is a table summarizing the characteristic FT-IR absorption frequencies for **3,5-dimethyl-4-hydroxybenzaldehyde** and the selected alternative aromatic aldehydes.

Vibrational Mode	3,5-Dimethyl-4-hydroxybenzaldehyde (cm ⁻¹)	Vanillin (cm ⁻¹)	Syringaldehyde (cm ⁻¹)	p-Anisaldehyde (cm ⁻¹)
O-H Stretch (phenolic)	~3400-3300 (broad)	~3171 (broad)[1]	~3300-3100 (broad)	N/A
C-H Stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000	~3110-3000[2]
C-H Stretch (aldehyde)	~2850, ~2750	Not distinctly reported	Not distinctly reported	~2900-2700[3]
C=O Stretch (aldehyde)	~1680-1660	~1666[4]	~1680-1660	~1750-1700[3]
C=C Stretch (aromatic)	~1600, ~1500	~1588, ~1510[1]	~1600, ~1515	~1600-1500[3]
C-O Stretch (phenolic)	~1250-1200	~1267[1]	~1250-1200	N/A
C-O Stretch (ether)	N/A	~1155[1]	~1130	~1300-1200[3]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

The following are detailed methodologies for acquiring FT-IR spectra of solid samples, which are applicable to the compounds discussed in this guide.

Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission FT-IR spectra of solid samples.

Materials:

- Sample (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press with die set
- FT-IR spectrometer

Procedure:

- Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
- Add approximately 100-200 mg of dry KBr to the mortar and grind it to a fine powder.
- Add 1-2 mg of the solid sample to the KBr powder in the mortar.
- Grind the sample and KBr together for several minutes until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
- Transfer the mixture into the pellet die.
- Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique for obtaining FT-IR spectra of solid and liquid samples with minimal sample preparation.

Materials:

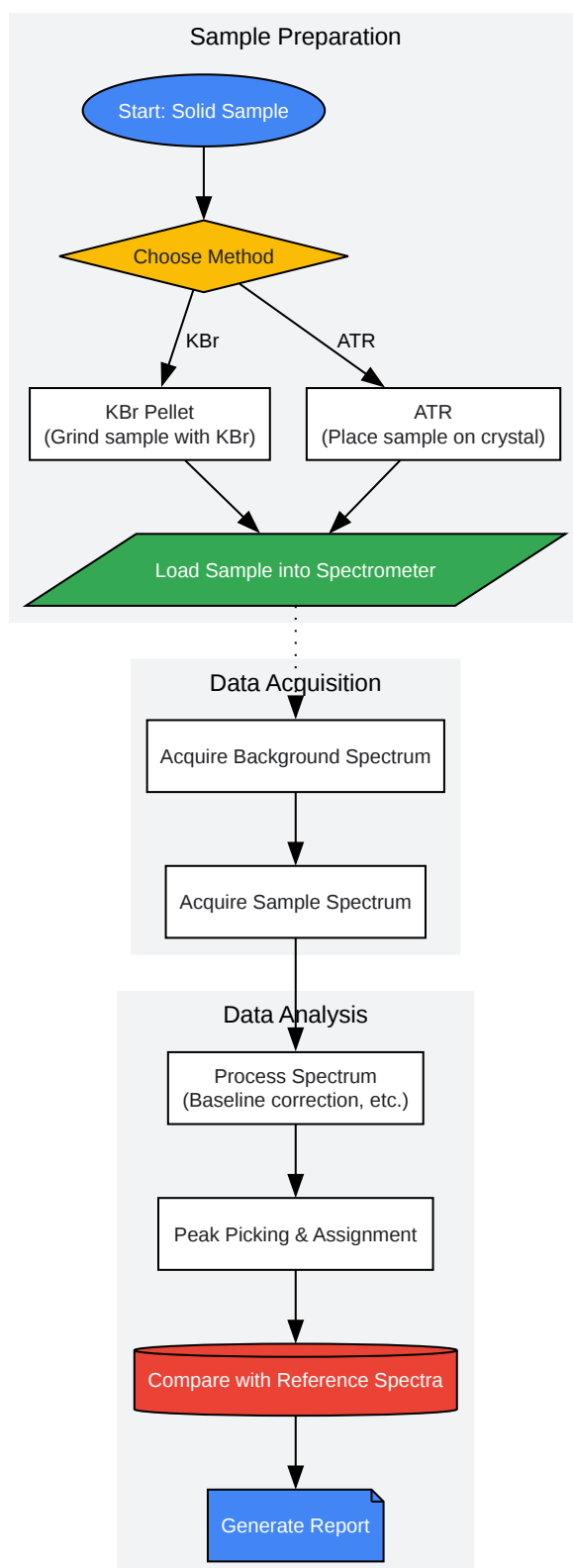
- Sample (a small amount is sufficient)
- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

- Ensure the surface of the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the FT-IR spectrum over the desired wavenumber range.
- After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a solid organic compound.



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Caption: General workflow for FT-IR analysis of a solid sample.

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